molecular formula C14H12OS B113023 4-(Benzylsulfanyl)benzaldehyde CAS No. 78832-95-8

4-(Benzylsulfanyl)benzaldehyde

Cat. No.: B113023
CAS No.: 78832-95-8
M. Wt: 228.31 g/mol
InChI Key: NAEZWYYYMVTEIV-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a benzylsulfanyl group attached to the benzaldehyde moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

The primary target of 4-(Benzylsulfanyl)benzaldehyde is the hemozoin formation in Plasmodium species, the parasites responsible for malaria . Hemozoin is a by-product of hemoglobin digestion by the parasite, and its formation is crucial for the parasite’s survival .

Mode of Action

This compound interacts with its target by inhibiting the formation of β-hematin . β-hematin is a synthetic analogue of hemozoin. By inhibiting β-hematin formation, the compound disrupts the parasite’s ability to detoxify the free heme released during hemoglobin digestion . This leads to an accumulation of toxic free heme within the parasite, which can cause its death .

Biochemical Pathways

The compound affects the hemozoin formation pathway in the Plasmodium parasite . This pathway is part of the parasite’s hemoglobin digestion process, which is essential for its survival within the host’s red blood cells . By inhibiting hemozoin formation, the compound disrupts this pathway and its downstream effects, leading to the death of the parasite .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (which for this compound is 228.31 ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.

Result of Action

The result of this compound’s action is the inhibition of hemozoin formation, leading to an accumulation of toxic free heme within the Plasmodium parasite . This can cause the death of the parasite, reducing the progression of malaria . In a study, certain compounds similar to this compound showed enhanced antimalarial activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This reaction typically occurs under reflux conditions to ensure high yield.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products:

    Oxidation: 4-(Benzylsulfanyl)benzoic acid.

    Reduction: 4-(Benzylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

    4-(Benzylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness: 4-(Benzylsulfanyl)benzaldehyde is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-benzylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEZWYYYMVTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511267
Record name 4-(Benzylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78832-95-8
Record name 4-(Benzylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Title product was prepared from benzyl mercaptan (145 mmol, 17.9 g) and 4-bromobenzaldehyde according to the method of Preparation 1 yielding 4 g of purified product following chromatography on silica gel using 9:1 hexane:ethyl acetate as eluant.
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17.9 g
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reactant
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purified product
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4 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-benzylsulfanyl-phenyl)-[1,3]dioxolane (1.06 g, 3.89 mmol) described in Manufacturing Example 205-1-1 in methanol (5 mL) and tetrahydrofuran (5 mL) was added 1 N hydrochloric acid (4.16 mL), which was stirred for 30 minutes at room temperature. The mixture was cooled to 0° C. and neutralized with a saturated sodium hydrogencarbonate aqueous solution, and then extracted with ethyl acetate. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (840 mg). The title compound was used in the following reaction without any further purification.
Name
2-(4-benzylsulfanyl-phenyl)-[1,3]dioxolane
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1.06 g
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reactant
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5 mL
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4.16 mL
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5 mL
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Synthesis routes and methods III

Procedure details

To a stirred mixture of cesium carbonate (12.81 g, 39.33 mmol), benzyl mercaptan (4.7 mL, 39 mmol), and N,N,-dimethylformamide (80 mL) was added 4-fluorobenzaldehyde, slowly over several minutes. The reaction mixture was stirred at 40° C. overnight. The reaction mixture was cooled to room temperature, then diluted with water (500 mL). The resulting mixture was acidified to pH 4 using 1 N aqueous HCl, then extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried over MgSO4, filtered, and concentrated. A solution of the crude product and dichloromethane was concentrated over silica gel, and the resulting silica gel supported crude product was loaded onto an Analogix SuperFlash™ column. Flash chromatography (100% hexanes -15% ethyl acetate in hexanes) afforded 7.70 g (90%) of 4-(benzylsulfanyl)-benzaldehyde as a slightly pink solid.
Name
cesium carbonate
Quantity
12.81 g
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reactant
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4.7 mL
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80 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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